molecular formula C20H15BrN4O5 B11553184 (1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11553184
M. Wt: 471.3 g/mol
InChI Key: NWWPFNHCNHGJSW-WSDLNYQXSA-N
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Description

(1E)-1-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine core substituted with bromophenyl and dinitrophenyl groups, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves a multi-step process. One common method includes the condensation of 4-bromophenylmethoxybenzaldehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C to facilitate the condensation reaction.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azobenzene derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under suitable conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Azobenzene derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-1-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1E)-1-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule. For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer research, it could interfere with cell division processes.

Comparison with Similar Compounds

  • (1E)-1-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE
  • (1E)-1-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (bromine, chlorine, fluorine).
  • Reactivity: The presence of different halogens affects the reactivity and the types of reactions the compound can undergo. For example, bromine is more reactive in nucleophilic substitution compared to chlorine and fluorine.
  • Applications: While all these compounds may have similar applications, their efficacy and specific uses can vary based on their reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of (1E)-1-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H15BrN4O5

Molecular Weight

471.3 g/mol

IUPAC Name

N-[(E)-[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C20H15BrN4O5/c21-16-5-1-15(2-6-16)13-30-18-8-3-14(4-9-18)12-22-23-19-10-7-17(24(26)27)11-20(19)25(28)29/h1-12,23H,13H2/b22-12+

InChI Key

NWWPFNHCNHGJSW-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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